molecular formula C17H19NO2 B15231134 3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15231134
M. Wt: 269.34 g/mol
InChI Key: CULBDUXQNZGPIV-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a dihydrobenzooxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-amino-4-methylphenol in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the efficient synthesis of multiple samples simultaneously. This approach can be advantageous for scaling up production while maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C17H19NO2/c1-3-19-14-7-5-13(6-8-14)16-11-20-17-9-4-12(2)10-15(17)18-16/h4-10,16,18H,3,11H2,1-2H3

InChI Key

CULBDUXQNZGPIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)C

Origin of Product

United States

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